molecular formula C8H14F3N3O B13427247 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide

Cat. No.: B13427247
M. Wt: 225.21 g/mol
InChI Key: PDIFYJCESYVRLG-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with methoxymethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Carboximidamide Group: The carboximidamide group can be formed through the reaction of the corresponding amine with an appropriate reagent such as cyanamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibition or Activation of Pathways: The compound may inhibit or activate specific biochemical pathways, resulting in changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide
  • 3-Methoxy-3-(trifluoromethyl)pyrrolidine-1-carboximidamide

Uniqueness

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14F3N3O

Molecular Weight

225.21 g/mol

IUPAC Name

3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboximidamide

InChI

InChI=1S/C8H14F3N3O/c1-15-4-5-2-14(7(12)13)3-6(5)8(9,10)11/h5-6H,2-4H2,1H3,(H3,12,13)

InChI Key

PDIFYJCESYVRLG-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(CC1C(F)(F)F)C(=N)N

Origin of Product

United States

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